molecular formula C23H24ClN3O2 B6032982 1-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

1-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B6032982
M. Wt: 409.9 g/mol
InChI Key: XLEXAYZHKCZJDK-UHFFFAOYSA-N
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Description

1-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a combination of indole and piperazine moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The inclusion of a piperazine ring further enhances its potential pharmacological applications .

Preparation Methods

The synthesis of 1-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one undergoes various chemical reactions:

Common reagents and conditions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as methanol or dichloromethane. Major products formed from these reactions include various substituted indole and piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c24-19-8-5-17(6-9-19)15-23(29)27-13-11-26(12-14-27)22(28)10-7-18-16-25-21-4-2-1-3-20(18)21/h1-6,8-9,16,25H,7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEXAYZHKCZJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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